Brequinar

Catalog No.
S548857
CAS No.
96187-53-0
M.F
C23H15F2NO2
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brequinar

CAS Number

96187-53-0

Product Name

Brequinar

IUPAC Name

6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid

Molecular Formula

C23H15F2NO2

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28)

InChI Key

PHEZJEYUWHETKO-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid, brequinar, brequinar potassium, brequinar sodium, DuP 785, DuP-785, NSC 368390, NSC-368390

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O

Description

The exact mass of the compound Brequinar is 375.10709 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Transplantation Research

Studies have investigated Brequinar's effectiveness in preventing organ rejection in animal models. One such study explored the effects of Brequinar sodium on heart, liver, and kidney allograft rejection in rats. The findings suggested that Brequinar may have potential as an immunosuppressive drug []. However, further research is needed to determine its safety and efficacy in humans.

Brequinar is a quinoline carboxylic acid derivative, specifically identified as 6-fluoro-2-{2'-fluoro-[1,1'-biphenyl]-4-yl}-3-methylquinoline-4-carboxylic acid. It is primarily known for its role as an inhibitor of dihydroorotate dehydrogenase, an enzyme crucial for the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, brequinar effectively disrupts the conversion of dihydroorotate to orotate, which is a key step in the synthesis of nucleic acids essential for cell proliferation .

As mentioned earlier, Brequinar's primary mechanism of action involves inhibiting DHODH, thereby disrupting pyrimidine synthesis and hindering cell growth 1. This mechanism has been explored for its potential in:

  • Immunosuppression: By limiting T-cell proliferation, which relies heavily on pyrimidine synthesis, Brequinar was investigated to prevent organ transplant rejection 1.
  • Anti-Cancer Activity: The dependence of cancer cells on rapid proliferation makes them susceptible to DHODH inhibition. Brequinar has shown promise in reducing tumor growth in animal models 3.

Brequinar's primary mechanism of action involves the inhibition of dihydroorotate dehydrogenase. This inhibition leads to a decrease in the availability of orotate, thereby affecting the synthesis of uridine monophosphate and other pyrimidine nucleotides. The compound has a reported IC50 value of approximately 20 nM, indicating its potency in inhibiting this enzyme . The reaction can be summarized as follows:

DihydroorotateDihydroorotate DehydrogenaseOrotate\text{Dihydroorotate}\xrightarrow{\text{Dihydroorotate Dehydrogenase}}\text{Orotate}

Brequinar competes with the substrate (dihydroorotate) for binding to the active site of the enzyme.

Brequinar exhibits significant biological activity, particularly in its ability to inhibit lymphocyte proliferation and the mixed lymphocyte reaction in a dose-dependent manner. This property indicates its potential use in immunosuppressive therapies . In addition to its immunosuppressive effects, brequinar has been evaluated for its anticancer properties but has shown limited success in clinical trials for solid tumors . Side effects associated with brequinar include myelosuppression, nausea, vomiting, and mucositis .

  • Formation of the Quinoline Core: This involves cyclization reactions to create the quinoline structure.
  • Fluorination: Selective fluorination at specific positions on the aromatic rings.
  • Carboxylation: Introduction of the carboxylic acid functional group to yield brequinar.

Various methodologies have been explored to optimize yield and purity during synthesis, including microwave-assisted reactions and solvent-free conditions .

Brequinar has been primarily investigated for its applications in:

  • Immunosuppression: Used in transplant medicine to prevent organ rejection.
  • Cancer Therapy: Explored as a potential treatment for various malignancies due to its ability to inhibit cell proliferation.
  • Research: Utilized as a tool compound in studies related to nucleotide metabolism and cell cycle regulation .

Studies have shown that brequinar can interact synergistically with other compounds such as dipyridamole, enhancing its efficacy while potentially reducing required dosages. This synergy is particularly evident when targeting nucleotide salvage pathways alongside DHODH inhibition . Furthermore, brequinar's interactions with other nucleoside transport inhibitors have been characterized, providing insights into combination therapies that could improve treatment outcomes .

Brequinar shares structural and functional similarities with several other compounds that inhibit dihydroorotate dehydrogenase. Here are some notable comparisons:

Compound NameStructure TypeIC50 (nM)Unique Features
LeflunomidePyrimidine derivative>50Approved for rheumatoid arthritis treatment
TeriflunomidePyrimidine derivative>50Active metabolite of leflunomide
DihydroorotateNatural substrateN/APrecursor in pyrimidine synthesis
5-FluorouracilAntimetabolite~10Used primarily in cancer chemotherapy

Brequinar is unique due to its high potency as a DHODH inhibitor and its specific structural features that enhance its binding affinity compared to other compounds like leflunomide and teriflunomide, which require higher concentrations for similar effects .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

375.10708505 g/mol

Monoisotopic Mass

375.10708505 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5XL19F49H6

Related CAS

96201-88-6 (hydrochloride salt)

Pharmacology

Brequinar is a synthetic quinolinecarboxylic acid analogue with antineoplastic properties. Brequinar inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

96187-53-0

Wikipedia

Brequinar

Dates

Modify: 2023-08-15
1: Burris HA 3rd, Raymond E, Awada A, Kuhn JG, O'Rourke TJ, Brentzel J, Lynch W, King SY, Brown TD, Von Hoff DD. Pharmacokinetic and phase I studies of brequinar (DUP 785; NSC 368390) in combination with cisplatin in patients with advanced malignancies. Invest New Drugs. 1998;16(1):19-27. PubMed PMID: 9740540.
2: Joshi AS, King SY, Zajac BA, Makowka L, Sher LS, Kahan BD, Menkis AH, Stiller CR, Schaefle B, Kornhauser DM. Phase I safety and pharmacokinetic studies of brequinar sodium after single ascending oral doses in stable renal, hepatic, and cardiac allograft recipients. J Clin Pharmacol. 1997 Dec;37(12):1121-8. PubMed PMID: 9506007.
3: Cleaveland ES, Zaharevitz DW, Kelley JA, Paull K, Cooney DA, Ford H Jr. Identification of a novel inhibitor (NSC 665564) of dihydroorotate dehydrogenase with a potency equivalent to brequinar. Biochem Biophys Res Commun. 1996 Jun 25;223(3):654-9. PubMed PMID: 8687451.
4: Buzaid AC, Pizzorno G, Marsh JC, Ravikumar TS, Murren JR, Todd M, Strair RK, Poo WJ, Hait WN. Biochemical modulation of 5-fluorouracil with brequinar: results of a phase I study. Cancer Chemother Pharmacol. 1995;36(5):373-8. PubMed PMID: 7634378.
5: King SY, Agra AM, Shen HS, Chi CL, Adams DB, Currie VE, Bertino JR, Pieniaszek HJ Jr, Quon CY. Protein binding of brequinar in the plasma of healthy donors and cancer patients and analysis of the relationship between protein binding and pharmacokinetics in cancer patients. Cancer Chemother Pharmacol. 1994;35(2):101-8. PubMed PMID: 7987984.
6: Cody R, Stewart D, DeForni M, Moore M, Dallaire B, Azarnia N, Gyves J. Multicenter phase II study of brequinar sodium in patients with advanced breast cancer. Am J Clin Oncol. 1993 Dec;16(6):526-8. PubMed PMID: 8256771.
7: Moore M, Maroun J, Robert F, Natale R, Neidhart J, Dallaire B, Sisk R, Gyves J. Multicenter phase II study of brequinar sodium in patients with advanced gastrointestinal cancer. Invest New Drugs. 1993 Feb;11(1):61-5. PubMed PMID: 8349438.
8: de Forni M, Chabot GG, Armand JP, Fontana X, Recondo G, Domenge C, Carde P, Barbu M, Gouyette A. Phase I and pharmacokinetic study of brequinar (DUP 785; NSC 368390) in cancer patients. Eur J Cancer. 1993;29A(7):983-8. PubMed PMID: 8499153.
9: Maroun J, Ruckdeschel J, Natale R, Morgan R, Dallaire B, Sisk R, Gyves J. Multicenter phase II study of brequinar sodium in patients with advanced lung cancer. Cancer Chemother Pharmacol. 1993;32(1):64-6. PubMed PMID: 8384937.
10: Natale R, Wheeler R, Moore M, Dallaire B, Lynch W, Carlson R, Grillo-Lopez A, Gyves J. Multicenter phase II trial of brequinar sodium in patients with advanced melanoma. Ann Oncol. 1992 Sep;3(8):659-60. PubMed PMID: 1450049.

Explore Compound Types